(E)-diethyl 5-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate
Description
The compound (E)-diethyl 5-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is a heterocyclic molecule featuring a thiophene core substituted with diethyl carboxylate groups, a methyl group, and a hydrazinyl-linked pyrazolylidene moiety. Its E-configuration indicates the spatial arrangement of the hydrazinyl group relative to the pyrazole ring. The molecular formula is C₂₀H₂₁N₅O₅S, with a canonical SMILES representation of CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(NN(C2=O)C3=CC=CC=C3)N .
This compound is part of a broader class of pyrazole-thiophene hybrids, which are of interest due to their applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., optoelectronic properties). Its synthesis typically involves condensation reactions between pyrazole precursors and thiophene derivatives, as seen in analogous compounds .
Properties
IUPAC Name |
diethyl 5-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-5-29-20(27)15-12(3)17(21(28)30-6-2)31-19(15)24-23-16-13(4)25-26(18(16)22)14-10-8-7-9-11-14/h7-11H,5-6,22H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLVLDJBDIDRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(N(N=C2C)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-diethyl 5-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, as well as relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiophene ring substituted with dicarboxylate groups and a hydrazine derivative linked to a pyrazole moiety. The presence of both thiophene and pyrazole rings is significant as these structures are known for their diverse pharmacological activities.
Research indicates that thiophene derivatives, including the compound , exhibit anticancer properties primarily through:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : The compound may induce apoptosis via the intrinsic mitochondrial pathway, which is characterized by the release of cytochrome c and activation of caspases .
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that thiophene derivatives can effectively inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound displayed IC50 values ranging from 17 nM to 130 nM against human cancer cell lines .
- Flow Cytometry Analysis : Flow cytometry has been utilized to assess cell cycle distribution and apoptosis induction. Results indicate that treatment with thiophene derivatives leads to significant G2/M phase arrest and increased annexin V staining, confirming apoptotic cell death .
The antibacterial properties of thiophene derivatives are attributed to their ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial metabolism. This disruption can lead to bacterial cell lysis and death.
Case Studies
- Antibacterial Assays : Studies have reported that thiophene-based compounds exhibit potent antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 64 µg/mL .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiophene ring significantly influences antibacterial efficacy. For example, modifications that enhance hydrogen bonding interactions have been correlated with increased antibacterial activity .
Data Summary
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of thiophene-based compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to (E)-diethyl 5-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Study: Pyrazole Derivatives
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives, including those structurally related to the compound . The derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .
Agricultural Applications
Pesticidal Properties
Thiophene derivatives have been explored for their use as agrochemicals, particularly as fungicides and insecticides. The specific compound may exhibit bioactivity against pests and pathogens affecting crops.
Case Study: Fungicidal Activity
In a recent investigation, a series of thiophene-based compounds were tested for antifungal activity against common plant pathogens. Results indicated that certain derivatives showed effective inhibition of fungal growth, suggesting that this compound could be developed into a novel fungicide .
Materials Science
Synthesis of Coordination Polymers
The compound can serve as a ligand in coordination chemistry, facilitating the formation of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, separation processes, and catalysis.
Case Study: Metal Complexes
Research has demonstrated that thiophene-based ligands can form stable complexes with transition metals. Such complexes have been synthesized for applications in catalysis and as sensors for detecting environmental pollutants .
Data Tables
Chemical Reactions Analysis
Reactivity of Hydrazinyl and Imino Groups
The hydrazinyl and imino moieties enable condensation and cyclization reactions. These groups are prone to nucleophilic attack and can participate in Schiff base formation or coordination with metal ions.
Ester Group Reactivity
The diethyl ester groups undergo hydrolysis, transesterification, and aminolysis, depending on reaction conditions.
Pyrazole Ring Modifications
The pyrazole core participates in electrophilic substitution (e.g., nitration, halogenation) and alkylation due to its aromatic character and lone pairs on nitrogen.
Thiophene Ring Reactivity
The methyl-substituted thiophene ring is susceptible to electrophilic aromatic substitution (e.g., sulfonation) and cross-coupling reactions.
Coordination Chemistry
The compound’s nitrogen-rich structure allows it to act as a ligand for transition metals, forming complexes with potential catalytic or medicinal applications.
| Metal Ion | Coordination Site | Application | Reference |
|---|---|---|---|
| Cu(II) | Hydrazinyl and pyrazole nitrogens | Catalytic oxidation reactions | |
| Fe(III) | Imino and ester carbonyl oxygens | Magnetic or redox-active materials |
Photochemical Reactions
The conjugated system in the thiophene-pyrazole scaffold enables photochemical dimerization or isomerization under UV light.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Dimerization | UV light (λ = 254 nm), inert atmosphere | Forms cycloadducts via [2+2] or [4+4] pathways |
Key Findings:
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Multi-step Synthesis : The compound’s synthesis involves sequential hydrazone formation, cyclization, and esterification, requiring optimized conditions (e.g., column chromatography for purification).
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Stability : Degrades under prolonged exposure to strong acids/bases but remains stable in organic solvents (e.g., DMSO, chloroform) .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with related pyrazole- and thiophene-based derivatives.
Table 1: Structural Comparison of Pyrazole-Thiophene Hybrids
Key Findings from Comparative Analysis
Structural Flexibility vs. Rigidity: The target compound exhibits a planar pyrazolylidene-hydrazinyl-thiophene system, favoring π-π stacking and hydrogen bonding . In contrast, dihydropyrazole derivatives (e.g., Table 1, Entry 5) adopt non-planar conformations due to saturated bonds, reducing conjugation but increasing torsional flexibility .
Electronic Effects: The imino group in the target compound acts as a strong electron donor, enhancing resonance stabilization. Replacement with an oxo group (Entry 2) introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
Synthetic Routes :
- The target compound and Entry 2 are synthesized via similar pathways: condensation of pyrazole aldehydes with thiophene precursors in dioxane/triethylamine . Triazole-pyrazole hybrids (Entry 4) require Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
The trichlorophenyl group in Entry 4 may enhance hydrophobic interactions in enzyme binding .
Table 2: Crystallographic and Computational Tools Used in Structural Analysis
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing (E)-diethyl 5-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate?
- Methodology : The compound is synthesized via multi-step reactions involving hydrazine derivatives and thiophene intermediates. For example, hydrazine hydrate reacts with acetohydrazide derivatives derived from thiophene esters under reflux conditions. Subsequent condensation with aromatic aldehydes or pyrazole precursors yields the target compound . Key steps include:
- Formation of non-isolable intermediates (e.g., acetohydrazide derivatives).
- Cyclization using ethanol or DMF-EtOH mixtures for purification .
Q. How is the structural integrity of this compound validated in academic research?
- Methodology : X-ray crystallography (via SHELX programs) and elemental analysis (CHNS) are standard. For example:
- Crystallography : SHELXL refines high-resolution data to confirm molecular geometry and hydrogen bonding patterns .
- Elemental Analysis : Vario MICRO CHNS analyzers verify empirical formulas (e.g., C, H, N, S content within ±0.3% error) .
Q. What spectroscopic techniques are employed to characterize this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches) .
- NMR (1H/13C) : Assigns proton environments (e.g., thiophene methyl groups at δ ~2.3 ppm) and confirms stereochemistry .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or activity of this compound?
- Methodology : Density Functional Theory (DFT) and molecular docking predict reactivity and binding affinities. For example:
- SHELX Refinement : Validates crystallographic data against computational models to resolve tautomeric forms (e.g., imino vs. enamine configurations) .
- Hydrogen Bonding Analysis : Graph set analysis (Etter’s formalism) maps intermolecular interactions influencing crystal packing .
Q. What strategies resolve contradictions in spectral or crystallographic data?
- Methodology :
- Multi-Method Validation : Cross-reference NMR/IR with crystallography to address tautomerism (e.g., distinguishing imino and hydrazone forms) .
- High-Throughput Screening : Use SHELXC/SHELXD pipelines for rapid phasing of ambiguous diffraction data .
Q. How are reaction conditions optimized for scalability without compromising yield?
- Methodology : Design of Experiments (DoE) and flow chemistry:
- Flow Reactors : Control exothermic reactions (e.g., Swern oxidations) to minimize byproducts .
- Statistical Modeling : Optimize parameters (temperature, solvent ratio) using response surface methodology .
Q. What role do supramolecular interactions play in this compound’s crystallographic behavior?
- Methodology : Analyze hydrogen-bonding networks via graph set theory. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
